molecular formula C9H5BrF2N2 B3184032 3-Bromo-5,7-difluoroquinolin-4-amine CAS No. 1065088-51-8

3-Bromo-5,7-difluoroquinolin-4-amine

Cat. No. B3184032
CAS RN: 1065088-51-8
M. Wt: 259.05 g/mol
InChI Key: WYLQMFNIYXCDCO-UHFFFAOYSA-N
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Description

3-Bromo-5,7-difluoroquinolin-4-amine is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H5BrF2N2. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 259.05 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for 3-Bromo-5,7-difluoroquinolin-4-amine is not mentioned in the retrieved papers, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety data sheets for 3-Bromo-5,7-difluoroquinolin-4-amine include hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future direction of research on 3-Bromo-5,7-difluoroquinolin-4-amine and other quinoline derivatives likely involves further exploration of their synthesis, functionalization, and biological activities.

properties

CAS RN

1065088-51-8

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

3-bromo-5,7-difluoroquinolin-4-amine

InChI

InChI=1S/C9H5BrF2N2/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H,(H2,13,14)

InChI Key

WYLQMFNIYXCDCO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C(C(=CN=C21)Br)N)F)F

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)Br)N)F)F

Origin of Product

United States

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